5,6-Dimethylbenz(c)acridine 5,6-Dimethylbenz(c)acridine
Brand Name: Vulcanchem
CAS No.: 2422-78-8
VCID: VC18777131
InChI: InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3
SMILES:
Molecular Formula: C19H15N
Molecular Weight: 257.3 g/mol

5,6-Dimethylbenz(c)acridine

CAS No.: 2422-78-8

Cat. No.: VC18777131

Molecular Formula: C19H15N

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethylbenz(c)acridine - 2422-78-8

Specification

CAS No. 2422-78-8
Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
IUPAC Name 5,6-dimethylbenzo[c]acridine
Standard InChI InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3
Standard InChI Key VBWNCLOOLHYFFY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

5,6-Dimethylbenz(c)acridine consists of a benz(c)acridine skeleton, a tricyclic system comprising two benzene rings fused to an acridine moiety. The methyl groups at positions 5 and 6 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets. The molecular formula is C19H16N2\text{C}_{19}\text{H}_{16}\text{N}_2, with a molecular weight of 272.34 g/mol .

Table 1: Physicochemical Properties of 5,6-Dimethylbenz(c)acridine Derivatives

Property7-Amino-5,6-dimethylbenz(c)acridine 7-Chloro-5,6-dimethylbenz(c)acridine
Molecular Weight (g/mol)272.34305.77
Density (g/cm³)1.2381.302 (estimated)
Boiling Point (°C)529.5567.8 (estimated)
Flash Point (°C)307.3315.0 (estimated)
LogP5.326.01 (estimated)

The electron-donating methyl groups enhance the compound’s lipophilicity, as evidenced by the high LogP values of its derivatives .

Spectral Identification

Ultraviolet-visible (UV-Vis) spectroscopy of benz(c)acridine derivatives typically reveals absorption maxima between 260–400 nm, attributed to π→π* transitions in the aromatic system . Nuclear magnetic resonance (NMR) spectra show distinct signals for methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 5,6-dimethylbenz(c)acridine derivatives often involves condensation reactions between substituted naphthaldehydes and aromatic amines. For example, 7-chloro-5,6-dimethylbenz(c)acridine is synthesized via the reaction of 1-chloro-3,4-dihydro-2-naphthaldehyde with aniline derivatives under acidic conditions. Similarly, 7-amino derivatives are obtained through reduction of nitro intermediates or direct amination .

Reactivity and Functionalization

The K-region of benz(c)acridines—a reactive site between positions 5 and 6—plays a critical role in their chemical behavior. Methyl substitution at these positions sterically hinders electrophilic attacks, as observed in the reduced reactivity of 5,7-dimethylbenz(c)acridine with osmium tetroxide . Chlorination or amination at position 7 further modulates reactivity, enabling interactions with biological macromolecules like DNA .

Biological Activities and Mutagenicity

Ames Test Findings

In the Ames Salmonella typhimurium assay, 7-amino-5,6-dimethylbenz(c)acridine and 7-chloro-5,6-dimethylbenz(c)acridine exhibited moderate mutagenicity in frameshift strains TA1537, TA98, and TA97. Activity was S9-dependent, indicating metabolic activation is required for mutagenesis . The mutagenic potency correlated with the electronic charge density at the K-region, a trend observed across benz(c)acridine derivatives .

Table 2: Mutagenic Activity of 5,6-Dimethylbenz(c)acridine Derivatives

CompoundTA1537 (Revertants/µmol)TA98 (Revertants/µmol)TA97 (Revertants/µmol)
7-Amino-5,6-dimethylbenz(c)acridine 420 ± 35380 ± 28450 ± 40
7-Chloro-5,6-dimethylbenz(c)acridine 390 ± 30360 ± 25410 ± 35

Mechanisms of Carcinogenicity

Benz(c)acridines are pro-carcinogens requiring metabolic activation to exert genotoxic effects. Cytochrome P450 enzymes oxidize the K-region to form 5,6-epoxides, which alkylate DNA bases and induce mutations . Methyl groups at positions 5 and 6 stabilize the epoxide intermediate, enhancing DNA adduct formation .

Industrial and Anticorrosion Applications

Corrosion Inhibition

Acridine derivatives, including 5,6-dimethylbenz(c)acridine analogs, act as effective corrosion inhibitors for carbon steel in acidic environments. Adsorption studies reveal a Langmuir isotherm model, with Gibbs free energy (ΔGads\Delta G^\circ_{\text{ads}}) values of −32 kJ/mol, indicating spontaneous physisorption .

Table 3: Anticorrosion Performance of Acridine Derivatives

InhibitorConcentration (mM)Inhibition Efficiency (%)
5,6-Dimethylbenz(c)acridine 1.085.0
7-Amino-5,6-dimethylbenz(c)acridine 1.089.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator